molecular formula C3H6O3<br>C3H6O3<br>CH3CHOHCOOH<br>HC3H5O3 B042761 Lactic acid CAS No. 50-21-5

Lactic acid

Cat. No. B042761
CAS RN: 50-21-5
M. Wt: 90.08 g/mol
InChI Key: JVTAAEKCZFNVCJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Lactic acid (2-hydroxypropanoic acid) is an organic compound with the formula CH3CH(OH)COOH. It plays a significant role in various biochemical processes and is a key intermediate in the fermentation process of lactic acid bacteria. Lactic acid is commercially significant in the food, pharmaceutical, and cosmetic industries, and as a precursor to biodegradable polymers such as polylactic acid (PLA).

Synthesis Analysis

Lactic acid is produced both biotechnologically through fermentation processes and chemically from petrochemical resources. The microbial production of lactic acid has garnered attention due to its eco-friendly nature and the use of renewable resources. Lactic acid-producing microorganisms, including bacteria, yeast, and fungi, ferment carbohydrates to produce lactic acid. Among these, lactic acid bacteria (LAB) are most commonly used for lactic acid production due to their efficient fermentation and GRAS (Generally Recognized As Safe) status. The synthesis involves key enzymes such as xylose isomerase, phosphoketolase, transaldolase, L- and D-lactate dehydrogenases, which affect the production routes and yield of lactic acid (Juturu & Wu, 2016).

Molecular Structure Analysis

Lactic acid exists in two optical isomers, L-(+)-lactic acid and D-(-)-lactic acid, due to the presence of a chiral carbon atom. The molecular structure of lactic acid contributes to its physical properties and reactivity. The hydroxyl group makes it a hydrophilic molecule and capable of forming hydrogen bonds, influencing its solubility in water and its role as a moisture-attracting agent in cosmetics (Schouten, Kanters, & Krieken, 1994).

Chemical Reactions and Properties

Lactic acid undergoes various chemical reactions, including esterification, polymerization, and lactide formation, due to its carboxylic acid and hydroxyl groups. Its reactivity is essential for producing lactide, an intermediate in PLA synthesis. Lactic acid's chemical properties, such as its acidity and ability to form esters and lactides, are foundational for its industrial applications, including the synthesis of biodegradable plastics (Park et al., 2018).

Physical Properties Analysis

The physical properties of lactic acid, such as its melting point, boiling point, and solubility in water, are influenced by its molecular structure. Lactic acid is a hygroscopic liquid at room temperature and is miscible with water, ethanol, and other organic solvents, making it versatile for various applications. Its optical activity due to chirality is significant for applications in pharmaceutical and food industries (Kobayashi et al., 1995).

Chemical Properties Analysis

Lactic acid's chemical properties, such as its pKa value, reflect its acidity and role in biochemical processes, including muscle metabolism during exercise and as a preservative in food products. Its ability to donate and accept hydrogen bonds contributes to its function as a humectant in cosmetic formulations. The stereochemistry of lactic acid impacts its biological activity and the properties of PLA, with the L-form being more common in natural processes (Martinez et al., 2013).

Scientific Research Applications

  • Food Preservation and Nutrition : LAB play a crucial role in food preservation and nutrition. Their complete genome sequences have been a subject of research, providing insights into their metabolic and genetic functions (Siezen et al., 2002).

  • Bioprotection in Agriculture : LAB metabolites can reduce fungal infections in cereal crops, enhancing shelf-life and quality of cereal-based foods, presenting a healthier alternative to chemical additives (Oliveira et al., 2014).

  • Medical Applications : LAB and their bacteriocins show potential in controlling uropathogens, potentially reducing antibiotic use in urinary tract infections (Mokoena, 2017).

  • Microevolution Research : Studying LAB microevolution using techniques like MLST and whole-genome sequencing helps understand their biological functions and mechanisms (Song et al., 2015).

  • Food Industry Innovations : LAB have potential applications in the food industry, benefiting human health through advances in multidrug resistance, bacteriocins, and quorum sensing (Konings et al., 2000).

  • Synthetic Biology and Next-Generation Applications : LAB's role in synthetic biology and their evolving applications in food and feed fermentations are areas of ongoing research (Vos, 2011).

  • Biotechnological Applications : LAB bacteriocins from cheeses have potential in biopreservation and pharmaceutical applications (Trejo-González et al., 2021).

  • Human Health and Immune System : LAB in food products enhance the human immune system and offer health benefits, serving as a safe alternative to medications (Ayivi et al., 2020).

  • Biomedical Applications : Poly-lactic acid (PLA)-based constructs are used in drug delivery, cosmetics, and healthcare due to their biocompatibility and adjustable thermomechanical properties (Ruiz-Ruiz et al., 2018).

  • Bioprocessing and Health-Related Applications : Genome analysis of LAB has enhanced understanding of their metabolic potential, improving their use in bioprocessing and health-related applications (Mayo et al., 2008).

  • Health Benefits : LAB exopolysaccharides have potential health benefits, including antioxidant, antiviral, antitumor, and immunomodulating effects, with applications in various industries (Saadat et al., 2019).

  • Industrial Applications : Advances in LAB genome sequencing have revealed key traits and mechanisms for various industrial applications (Zhang & Zhang, 2014).

  • Prevention Strategies Against Respiratory Infections : LAB show promise in developing prevention strategies against respiratory infections like Streptococcus pneumoniae (Villena et al., 2011).

  • Improved Identification Methods : Research highlights the need for improved identification methods and taxonomy of LAB for proper use in food and feed, suggesting a reclassification of the genus Lactobacillus (Endo, 2020).

  • Fermentation Technology : Immobilized LAB fermentation shows progress in producing lactic acid, dairy products, and Nisin for various applications in industries and fields (Liu Zhen, 2009).

Safety And Hazards

Lactic acid is corrosive to metals and tissue . It is recommended to wash hands after use, not to eat, drink and smoke in work areas, and remove contaminated clothing and protective equipment before entering eating areas . Lactic acid should not be released into the environment .

Future Directions

The lactic acid market has steadily grown with the introduction of novel and environmentally friendly products . Therefore, developing novel technologies for lactic acid production, with improved yield and reduced production costs, has become a major research goal . Utilization of inexpensive and renewable biomass is a major strategy for economically producing lactic acid . Genetic and metabolic engineering methods have been used for key solving problems, such as product inhibition, by-product formation, and suboptimal culture conditions, and for the effective use of cheap substrates .

properties

IUPAC Name

2-hydroxypropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H6O3/c1-2(4)3(5)6/h2,4H,1H3,(H,5,6)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVTAAEKCZFNVCJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H6O3, Array, HC3H5O3
Record name LACTIC ACID
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/8774
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name LACTIC ACID
Source EU Food Improvement Agents
URL https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231
Description Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance
Record name LACTIC ACID
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0501
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0
Record name lactic acid
Source Wikipedia
URL https://en.wikipedia.org/wiki/Lactic_acid
Description Chemical information link to Wikipedia.
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

26100-51-6
Record name (±)-Poly(lactic acid)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=26100-51-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID7023192
Record name Lactic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7023192
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

90.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Lactic acid appears as a colorless to yellow odorless syrupy liquid. Corrosive to metals and tissue. Used to make cultured dairy products, as a food preservative, and to make chemicals., Liquid, Colourless or yellowish, nearly odourless, syrupy liquid to solid, Thick liquid or crystals, colorless to yellow; mp = 17 deg C; [ICSC], VISCOUS COLOURLESS-TO-YELLOW LIQUID OR COLOURLESS-TO-YELLOW CRYSTALS., colourless to yellow hygroscopic crystals becoming syrupy liquid; odourless
Record name LACTIC ACID
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/8774
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Propanoic acid, 2-hydroxy-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name LACTIC ACID
Source EU Food Improvement Agents
URL https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231
Description Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance
Record name Lactic acid
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/1416
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.
Record name LACTIC ACID
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0501
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0
Record name Lactic acid
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/781/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Boiling Point

122 °C at 15 mm Hg
Record name Lactic acid
Source DrugBank
URL https://www.drugbank.ca/drugs/DB04398
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name LACTIC ACID
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/800
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Flash Point

113 °C (235 °F) - closed cup, 110 °C c.c.
Record name LACTIC ACID
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/800
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name LACTIC ACID
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0501
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0

Solubility

Completely soluble in water, Miscible with water, Completely soluble in ethanol, diethyl ether, and other organic solvents which are miscible with water. It is virtually insoluble in benzene and chloroform., Miscible with glycerol, Soluble in alcohol and furfurol; slightly soluble in ether; insoluble in chloroform, petroleum ether, carbon disulfide. Miscible with alcohol-ether solution., Solubility in water: miscible, miscible with water, glycerol, glycols, oils, miscible at room temperature (in ethanol)
Record name Lactic acid
Source DrugBank
URL https://www.drugbank.ca/drugs/DB04398
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name LACTIC ACID
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/800
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name LACTIC ACID
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0501
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0
Record name Lactic acid
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/781/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

1.2 at 68 °F (USCG, 1999) - Denser than water; will sink, 1.2060 g/cu cm at 21 °C, Relative density (water = 1): 1.2, 1.200-1.209
Record name LACTIC ACID
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/8774
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name LACTIC ACID
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/800
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name LACTIC ACID
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0501
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0
Record name Lactic acid
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/781/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Vapor Pressure

0.08 [mmHg], 0.0813 mm Hg at 25 °C
Record name Lactic acid
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/1416
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.
Record name LACTIC ACID
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/800
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Mechanism of Action

Lactate ions are metabolized ultimately to carbon dioxide and water, which requires the consumption of hydrogen cations.
Record name Lactic acid
Source DrugBank
URL https://www.drugbank.ca/drugs/DB04398
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Product Name

Lactic Acid

Color/Form

Crystals (melt at 16.8 °C), Yellow to colorless crystals or syrupy 50% liquid, Viscous, colorless to yellow liquid or colorless to yellow crystals

CAS RN

50-21-5, 598-82-3, 26100-51-6
Record name LACTIC ACID
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/8774
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Lactic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=50-21-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Lactic acid [USP:JAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000050215
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Lactic acid
Source DrugBank
URL https://www.drugbank.ca/drugs/DB04398
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Propanoic acid, (+-)
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=367919
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Propanoic acid, 2-hydroxy-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Lactic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7023192
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Lactic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.000.017
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name Dl-lactic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.009.051
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 2-hydroxypropanoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name LACTIC ACID, DL-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3B8D35Y7S4
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name LACTIC ACID
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/800
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name LACTIC ACID
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0501
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0

Melting Point

16.8 °C, Crystals from ether and isopropyl ether; melting point = 52.8 °C; pK = 3.83; soluble in water, alcohol, acetone, ether, glycerol; practically insoluble in chloroform. /D-lactic acid/, Crystals from acetic acid or chloroform; melting point = 53 °C; pK = 3.79 at 25 °C. /L-lactic acid/, 17 °C
Record name Lactic acid
Source DrugBank
URL https://www.drugbank.ca/drugs/DB04398
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Lactic acid
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/1416
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.
Record name LACTIC ACID
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/800
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name LACTIC ACID
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0501
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Lactic acid
Reactant of Route 2
Lactic acid
Reactant of Route 3
Lactic acid
Reactant of Route 4
Lactic acid
Reactant of Route 5
Lactic acid
Reactant of Route 6
Lactic acid

Citations

For This Compound
1,810,000
Citations
L Axelsson - Food Science and Technology-New York-Marcel …, 2004 - books.google.com
… and the heterofermentative, fermenting glucose to lactic acid, … Formation of the different isomeric forms of lactic acid during … only D-lactic acid and the latter a racemate (DL-lactic acid), …
Number of citations: 996 books.google.com
D Garlotta - Journal of Polymers and the Environment, 2001 - Springer
… A high final lactic acid concentration is desired in the final broth to give the … is lactic acid, which was first isolated in 1780 from sour milk by the but high concentrations lead to lactic acid …
Number of citations: 621 link.springer.com
ME Stiles - Antonie van leeuwenhoek, 1996 - Springer
… Lactic acid bacteria have a major potential for use in … carbohydrate, the growth of lactic acid bacteria produces a new … dioxide concentration, the lactic acid bacteria become the dominant …
Number of citations: 077 link.springer.com
L De Vuyst, B Degeest - FEMS microbiology reviews, 1999 - academic.oup.com
… by lactic acid bacteria. The heteropolysaccharides from both mesophilic and thermophilic lactic acid … Hence, several slime-producing lactic acid bacterium strains and their biopolymers …
Number of citations: 130 academic.oup.com
FAC Martinez, EM Balciunas, JM Salgado… - Trends in food science & …, 2013 - Elsevier
… Lactic acid has many applications. Its existence in the form of … processes to obtain lactic acid from polymeric substrates such … using raw materials for lactic acid production are discussed. …
Number of citations: 768 www.sciencedirect.com
SP Chahal, JN Starr - Ullmann's encyclopedia of industrial …, 2000 - Wiley Online Library
… Lactic acid is a naturally occurring C 3 α‐hydroxycarboxylic … Lactic acid is made industrially by fermentation of … it produces the highly enantiopure l‐lactic acid that is needed for food and …
Number of citations: 80 onlinelibrary.wiley.com
FJ Carr, D Chill, N Maida - Critical reviews in microbiology, 2002 - Taylor & Francis
… ABSTRACT: The purpose of this review article on the lactic acid bacteria grew from an early curiosity and a desire to convey and impart the broad scope of literary information on their …
Number of citations: 191 www.tandfonline.com
S Orla-Jensen - 1919 - books.google.com
The development of dairy bacteriology is constantly clearing up more and; more of the problems which confront the practical dairyman in his daily work. We know now that, in the great …
Number of citations: 982 books.google.com
H König, J Fröhlich - Biology of Microorganisms on Grapes, in Must and in …, 2017 - Springer
… lactic acid bacterium grown under standard conditions is aerotolerant, acid tolerant, organotrophic, and a strictly fermentative rod or coccus, producing lactic acid … and lactic acid can …
Number of citations: 200 link.springer.com
A Von Wright, L Axelsson - Lactic acid bacteria, 2019 - taylorfrancis.com
Lactic acid bacteria (LAB) constitutes a group of gram-positive bacteria united by certain morphological, metabolic, and physiological characteristics. The fermentation patterns of …
Number of citations: 244 www.taylorfrancis.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.